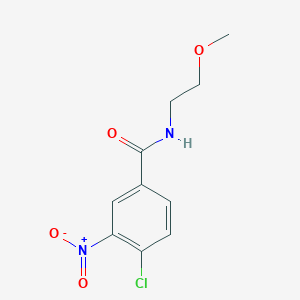
2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile
描述
2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile, also known as BRP-7, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isonicotinonitrile derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the formation of neurotoxic proteins.
实验室实验的优点和局限性
2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Additionally, this compound has been found to have a high affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, more research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
This compound, or this compound, is a promising compound for scientific research due to its potential applications in cancer research and neurodegenerative disease treatment. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is currently being studied. This compound has been found to exhibit a range of biochemical and physiological effects, and its low toxicity and high stability make it a useful tool for lab experiments. Further research is needed to fully understand the potential applications of this compound and to develop new analogs with improved potency and selectivity.
科学研究应用
2-amino-3-(3-bromophenyl)-5-butyl-6-pentylisonicotinonitrile has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-amino-3-(3-bromophenyl)-5-butyl-6-pentylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3/c1-3-5-7-12-19-17(11-6-4-2)18(14-23)20(21(24)25-19)15-9-8-10-16(22)13-15/h8-10,13H,3-7,11-12H2,1-2H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBBLKOYTCCSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=N1)N)C2=CC(=CC=C2)Br)C#N)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4700949.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4700955.png)
![N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4700958.png)
![4-(5-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}-2-furyl)benzenesulfonamide](/img/structure/B4700965.png)
![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)


![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4701015.png)
![(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4701017.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide](/img/structure/B4701028.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)